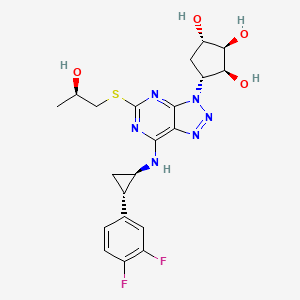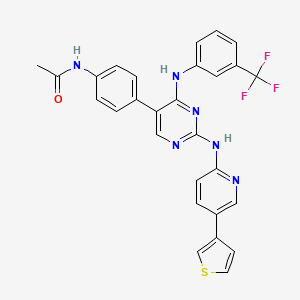
Cathepsin C-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cathepsin C-IN-3 is a selective inhibitor of cathepsin C, a lysosomal cysteine protease. Cathepsin C plays a crucial role in the activation of serine proteases in immune cells, such as neutrophils and cytotoxic T lymphocytes. This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases and conditions characterized by excessive activation of immune cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cathepsin C-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The industrial process also focuses on cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Cathepsin C-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Aplicaciones Científicas De Investigación
Cathepsin C-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cathepsin C and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and its potential to treat autoimmune and inflammatory diseases.
Medicine: Explored as a therapeutic agent for conditions such as chronic obstructive pulmonary disease, cystic fibrosis, and rheumatoid arthritis.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations .
Mecanismo De Acción
Cathepsin C-IN-3 exerts its effects by selectively binding to the active site of cathepsin C, inhibiting its enzymatic activity. This inhibition prevents the activation of downstream serine proteases, thereby reducing inflammation and tissue damage. The molecular targets include neutrophil elastase, cathepsin G, and proteinase 3, which are involved in various inflammatory processes .
Comparación Con Compuestos Similares
Similar Compounds
Brensocatib: Another selective inhibitor of cathepsin C, currently in phase 3 clinical trials for non-cystic fibrosis bronchiectasis.
BI 1291583: A novel inhibitor with a superior in vivo profile for treating bronchiectasis.
Uniqueness
Cathepsin C-IN-3 is unique due to its high selectivity and potency in inhibiting cathepsin C. It also exhibits favorable pharmacokinetic properties, making it a promising candidate for therapeutic development. Compared to similar compounds, this compound has shown enhanced efficacy in preclinical models of inflammatory diseases .
Propiedades
Fórmula molecular |
C28H21F3N6OS |
|---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
N-[4-[2-[(5-thiophen-3-ylpyridin-2-yl)amino]-4-[3-(trifluoromethyl)anilino]pyrimidin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H21F3N6OS/c1-17(38)34-22-8-5-18(6-9-22)24-15-33-27(36-25-10-7-19(14-32-25)20-11-12-39-16-20)37-26(24)35-23-4-2-3-21(13-23)28(29,30)31/h2-16H,1H3,(H,34,38)(H2,32,33,35,36,37) |
Clave InChI |
IKADAAAFTZQKFR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CN=C(N=C2NC3=CC=CC(=C3)C(F)(F)F)NC4=NC=C(C=C4)C5=CSC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


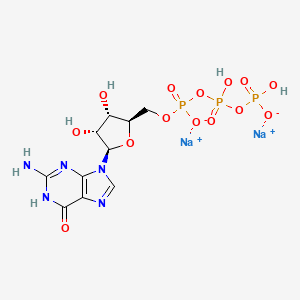



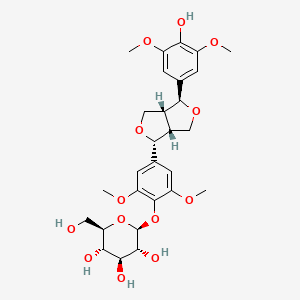
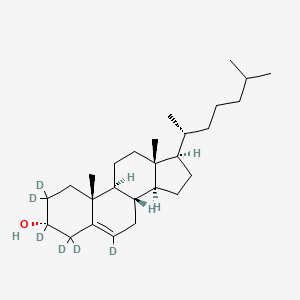
![(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15143302.png)
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
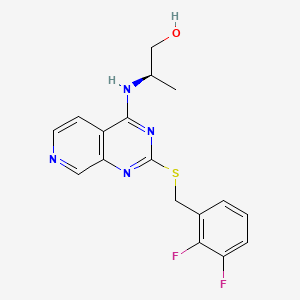
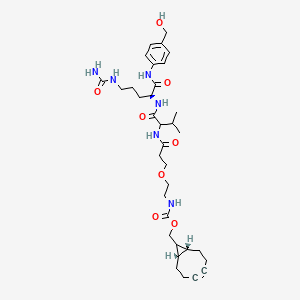
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B15143326.png)

